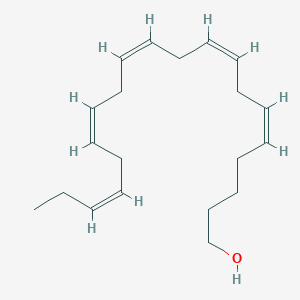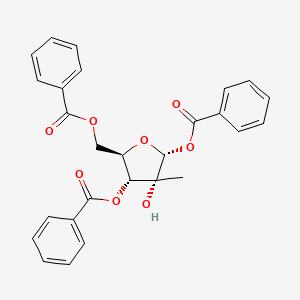
Carvacrol-β-D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carvacrol is a naturally occurring phenolic monoterpenoid and cymene derivative . It is significantly present as an essential oil in aromatic plants and is well known for its numerous biological activities . Therapeutic properties of carvacrol have been demonstrated as anti‐oxidant, anticancer, diabetes prevention, cardioprotective, anti‐obesity, hepatoprotective, and reproductive role, antiaging, antimicrobial, and immunomodulatory properties .
Synthesis Analysis
Carvacrol is synthesized in the cytosol of the plants of the Labiatae family via a mevalonic acid pathway . The latest approaches for the analysis and synthesis of glucuronidated flavonoids include both standard organic synthesis, semi-synthesis, enzymatic synthesis, and use of synthetic biology utilizing heterologous enzymes in microbial platform organisms .Molecular Structure Analysis
Carvacrol’s chemical formula is C6H3CH3(OH)(C3H7) and is naturally present in thyme (Thymus vulgaris), wild bergamot (bergamia Loise var. Citrus aurantium), Origanum scabrum, black cumin, Origanum microphyllum, Origanum onites, oregano (Origanum vulgare), and pepperwort (Lepidium flavum) .Chemical Reactions Analysis
Carvacrol has the anticancer ability against malignant cells via decreasing the expressions of matrix metalloprotease 2 and 9, inducing apoptosis, enhancing the expression of pro‐apoptotic proteins, disrupting mitochondrial membrane, suppressing extracellular signal‐regulated kinase 1/2 mitogen‐activated protein kinase signal transduction, and also decreasing the phosphoinositide 3‐kinase/protein kinase B .Physical And Chemical Properties Analysis
Carvacrol is a thick colorless to pale yellow liquid with a pungent, spicy odor. Its relative density is 0.974–0.979, and its refractive index is 1.5210–1.5260. It has a melting point of 1°C and a boiling point of 237–238°C. It is slightly soluble in water, soluble in ethanol, ether, alkalis, and very soluble in water .Safety And Hazards
特性
CAS番号 |
1642562-02-4 |
|---|---|
製品名 |
Carvacrol-β-D-glucuronide |
分子式 |
C₁₆H₂₂O₇ |
分子量 |
326.34 |
同義語 |
2-Methyl-5-(1-methylethyl)Phenyl-β-D-glucopyranosiduronic Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




